molecular formula C9H10ClF3N2 B14837000 3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine

3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine

Cat. No.: B14837000
M. Wt: 238.64 g/mol
InChI Key: VUSSJWMIKGVTCG-UHFFFAOYSA-N
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Description

3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Substituents: The chlorine and trifluoromethyl groups are introduced onto the pyridine ring using electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Propan-1-amine Group: The propan-1-amine group can be attached to the pyridine ring through nucleophilic substitution reactions, often using alkyl halides or tosylates as intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.

    Materials Science: It is investigated for use in the development of advanced materials, including polymers and coatings with unique chemical resistance properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, in medicinal applications, it may inhibit enzymes involved in neurotransmitter synthesis or inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine
  • 3-(4-Chloro-6-(difluoromethyl)pyridin-3-yl)propan-1-amine
  • 3-(4-Bromo-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine

Uniqueness

3-(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-7-4-8(9(11,12)13)15-5-6(7)2-1-3-14/h4-5H,1-3,14H2

InChI Key

VUSSJWMIKGVTCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)CCCN)Cl

Origin of Product

United States

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